EP2B protein -

EP2B protein

Catalog Number: EVT-245910
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

EP2B protein is primarily expressed in various tissues, including the brain, kidneys, and gastrointestinal tract. It is classified under the G protein-coupled receptors due to its structure and mechanism of action. This classification is significant as it highlights the protein's role in signal transduction pathways that are vital for maintaining homeostasis in biological systems.

Synthesis Analysis

Methods and Technical Details

The synthesis of EP2B protein can be achieved through several methodologies, including:

  1. Recombinant DNA Technology: This method involves cloning the gene encoding EP2B into expression vectors, followed by transformation into host cells (such as bacteria or yeast) for protein production.
  2. Cell-Free Protein Synthesis: This innovative technique allows for the synthesis of proteins without living cells. Cell lysates containing essential macromolecules facilitate the translation process, enabling the production of EP2B protein in vitro .
  3. In Vitro Transcription and Translation Systems: These systems utilize purified components to synthesize proteins directly from mRNA templates, offering a controlled environment for producing EP2B with specific modifications.
Molecular Structure Analysis

Structure and Data

The molecular structure of EP2B protein features seven transmembrane helices typical of G protein-coupled receptors. The extracellular domain is involved in ligand binding, while the intracellular loops interact with G proteins to initiate signaling cascades. Structural data obtained from X-ray crystallography and cryo-electron microscopy provide insights into its conformation and binding sites.

Key structural characteristics include:

  • Transmembrane Regions: Seven helices that span the membrane.
  • Extracellular N-terminus: Responsible for ligand interaction.
  • Intracellular C-terminus: Engages with G proteins to propagate signals.
Chemical Reactions Analysis

Reactions and Technical Details

EP2B protein undergoes several critical reactions upon binding to prostaglandin E2:

  1. Ligand Binding: The initial step involves the binding of prostaglandin E2 to the extracellular domain of EP2B.
  2. G Protein Activation: Upon ligand binding, conformational changes occur that activate intracellular G proteins (specifically Gs), leading to the production of cyclic adenosine monophosphate (cAMP) from adenosine triphosphate.
  3. Signal Transduction: The increase in cAMP levels activates downstream signaling pathways, affecting various cellular responses such as gene expression and enzyme activity.
Mechanism of Action

Process and Data

The mechanism of action for EP2B protein involves several sequential steps:

  1. Ligand Induction: Prostaglandin E2 binds to the receptor.
  2. Conformational Change: This binding induces a change in the receptor's conformation, allowing it to interact with intracellular G proteins.
  3. Second Messenger Production: Activated G proteins stimulate adenylate cyclase, increasing cAMP levels within the cell.
  4. Cellular Response: Elevated cAMP activates protein kinase A (PKA), which phosphorylates target proteins, leading to various physiological effects such as smooth muscle relaxation and modulation of neurotransmitter release.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

EP2B protein exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 45 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications but typically ranges between 5.5 to 7.0.
  • Stability: The protein is generally stable under physiological conditions but may require specific buffers or conditions for optimal activity during experimental procedures.

Analytical techniques such as circular dichroism spectroscopy can be employed to study its secondary structure, while surface plasmon resonance can assess ligand-binding kinetics.

Applications

Scientific Uses

EP2B protein has several significant applications in scientific research:

  1. Drug Development: Understanding its role in inflammatory responses makes EP2B a target for developing anti-inflammatory drugs.
  2. Disease Mechanisms: Researching its signaling pathways can provide insights into diseases such as cancer, where prostaglandin E2 signaling is often dysregulated.
  3. Biomarker Discovery: Due to its involvement in various physiological processes, EP2B may serve as a biomarker for certain diseases or conditions related to inflammation or immune response.
Molecular Characterization of the EP2 Receptor

Genetic Architecture and Evolutionary Conservation of PTGER2

The PTGER2 gene, located on human chromosome 14 (14q22.1), spans approximately 14.3 kilobases and exhibits a conserved genomic organization across mammalian species. This gene comprises three exons and two introns, encoding a G protein-coupled receptor (GPCR) of 358 amino acids in humans [2] [7]. The promoter region contains several cis-regulatory elements, including SP1 transcription factor binding sites and CpG islands, which govern its tissue-specific expression. Comparative genomic analyses reveal high evolutionary conservation, with canine PTGER2 sharing 89% nucleotide sequence identity and 87% amino acid identity with the human ortholog [5]. Murine Ptger2 exhibits 80% amino acid identity, with the highest conservation observed within the transmembrane domains (85-92% identity) critical for receptor function [7] [8].

PTGER2 expression demonstrates both ubiquitous distribution and tissue-specific enrichment. In humans, high expression occurs in the cerebral cortex, hippocampus, small intestine, lung, renal arterioles, and reproductive tissues [4] [7]. Rodent studies corroborate this pattern, with additional expression detected in bone, spleen, and skin. During neural development, EP2 receptor expression undergoes dynamic regulation: Immunohistochemical analyses in postnatal mice reveal abundant EP2 in the dentate gyrus at postnatal day 7 (P7), followed by progressive restriction to the subgranular zone by P56. This spatiotemporal expression correlates with hippocampal neurogenesis stages [6].

Table 1: Evolutionary Conservation of PTGER2 Across Species

SpeciesChromosomal LocationProtein Length (aa)Identity vs. HumanKey Expression Sites
Human (Homo sapiens)14q22.1358100%Brain, kidney, intestine, lung
Canine (Canis lupus familiaris)16q22.136187%Lung, kidney, bone marrow
Murine (Mus musculus)14q22.136280%Cerebral cortex, spleen, bone
Equine (Equus caballus)14q22.136085%*Adipose-derived stem cells, lung

Structural Determinants of Ligand Binding and Receptor Activation

The EP2 receptor belongs to the rhodopsin-like GPCR family (Class A) and shares the characteristic seven-transmembrane helix (7TM) topology. Recent cryo-electron microscopy (cryo-EM) structures of agonist-bound EP2-Gs complexes (resolutions: 2.8-2.9 Å) reveal distinctive structural features governing ligand recognition and activation [8]. The endogenous ligand prostaglandin E2 (PGE2) binds within an orthosteric pocket formed by transmembrane helices TM2, TM3, TM6, TM7, and extracellular loop 2 (ECL2). Key interactions include:

  • Ionic anchoring: The α-chain carboxylate of PGE2 forms salt bridges with Arg306⁷·⁴⁰ (Ballesteros-Weinstein numbering)
  • Hydrogen bonding: The C15-hydroxyl group hydrogen-bonds with Tyr89²·⁶⁵
  • Hydrophobic encapsulation: The ω-chain inserts into a subpocket lined by Phe186ᴱᶜˡ², Leu109³·³², and Trp277⁶·⁴⁸ [8]

Unlike related prostanoid receptors (e.g., EP3), EP2 lacks a conserved W6.48 toggle switch and exhibits an unconventional activation mechanism. Agonist binding induces a 12-Å outward displacement of TM6 and a 30° rotation of helix 8 (H8) at the receptor's cytoplasmic face. This conformational change facilitates coupling to the Gαs protein primarily through H8 interactions rather than traditional TM6 contacts [8]. The extracellular domain (particularly ECL2) proves critical for ligand specificity: Chimeric studies replacing EP2-ECL2 with EP4 sequences abolish PGE2 binding and receptor activation [3].

Table 2: Key Residues Governing EP2 Ligand Binding and Activation

Structural DomainResidue (Human EP2)Functional RoleEffect of Mutation
TM2Tyr89²·⁶⁵H-bond with PGE2 C15-OH↓ Ligand affinity 90%
TM3Leu109³·³²Hydrophobic pocket for ω-chainAbolishes butaprost binding
ECL2Thr185Polar interaction with α-chain↓ PGE2 affinity 8-fold
TM7Arg306⁷·⁴⁰Salt bridge with PGE2 carboxylateEliminates cAMP production
H8Lys329Gαs coupling via electrostatic interaction↓ G protein coupling efficiency

Synthetic agonists exhibit distinct binding modes: Taprenepag occupies a extended hydrophobic pocket near TM5, while evatanepag engages Tyr156⁴·⁵⁶ via π-π stacking. Both agonists stabilize an active conformation with a 15° altered Gαs α5-helix insertion compared to β₂-adrenergic receptors, explaining EP2's unique signaling kinetics [8].

Post-Translational Modifications and Regulatory Motifs

EP2 undergoes several post-translational modifications (PTMs) that modulate its trafficking, signaling, and degradation:

  • Phosphorylation: Basal phosphorylation occurs at Ser329 in the C-terminal tail by protein kinase A (PKA). This site regulates receptor desensitization and β-arrestin recruitment. Unlike other prostaglandin receptors, EP2 exhibits minimal homologous desensitization due to the absence of canonical GRK phosphorylation sites [7] [9].
  • Palmitoylation: Cysteine residues (Cys³⁴⁵ and Cys³⁴⁷) undergo palmitoylation, facilitating H8 membrane anchoring and stabilizing G protein coupling interfaces [9].
  • Ubiquitination: Lys³³⁴ serves as a ubiquitin acceptor, targeting EP2 for lysosomal degradation via the ESCRT pathway and limiting cell surface receptor density [9].

The regulatory motifs within the C-terminus include a PDZ-binding domain (DTHL) mediating interactions with scaffolding proteins like NHERF, and a PKA consensus sequence (RRXS) that modulates cAMP feedback inhibition. Notably, DNA methylation epigenetically regulates PTGER2 expression: Hypermethylation of CpG islands in the proximal promoter (-420 bp) correlates with reduced EP2 expression in fibroblasts from idiopathic pulmonary fibrosis patients and murine fibrosis models [7] [10].

Table 3: Post-Translational Modifications of the EP2 Receptor

Modification TypeSite(s)Functional ConsequenceRegulatory Enzymes
PhosphorylationSer329, Ser331Attenuates Gαs coupling, promotes β-arrestin bindingPKA, GRK5
PalmitoylationCys345, Cys347Stabilizes helix 8, enhances membrane associationDHHC3 palmitoyltransferase
UbiquitinationLys334Targets receptor to lysosomes, reduces surface expressionNEDD4-2 ubiquitin ligase
Methylation (DNA)CpG islands (-420 bp)Silences gene transcription in fibrosisDNMT1 methyltransferase

EP2's non-desensitizing phenotype significantly impacts its physiological roles. Sustained cAMP production occurs upon prolonged PGE2 stimulation, enabling chronic regulation of gene expression in processes like bone formation and neurogenesis. In hippocampal development, EP2 colocalizes with doublecortin (DCX)-positive neuroblasts during postnatal days 14-28, coinciding with peak neurogenesis. EP2 knockout reduces DCX⁺ cell density by 40%, demonstrating its role in neural precursor regulation [6] [10]. The receptor's stability is further modulated by RAB11-mediated recycling, which maintains a significant receptor pool in endosomal compartments capable of signal initiation [9].

Properties

Product Name

EP2B protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.